
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide, also known as Bupropion, is a pharmaceutical compound that is used as an antidepressant and an aid to quit smoking. It is a non-tricyclic antidepressant that works by inhibiting the reuptake of dopamine and norepinephrine in the brain.
Wirkmechanismus
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve mood and reduce cravings for nicotine.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and reduce cravings for nicotine. It has also been shown to decrease the levels of the stress hormone cortisol, which can reduce feelings of anxiety and stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has a number of advantages for lab experiments. It is a well-studied compound that has been extensively researched for its antidepressant and smoking cessation properties. It is also relatively easy to synthesize and has a high degree of purity. However, there are also some limitations to using bupropion in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body. It also has a number of potential side effects, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide. Some possible areas of research include:
1. Investigating the potential use of bupropion in the treatment of other psychiatric disorders, such as anxiety disorders and PTSD.
2. Exploring the potential use of bupropion in the treatment of addiction to other substances, such as opioids and alcohol.
3. Investigating the potential use of bupropion in combination with other compounds, such as ketamine, for the treatment of depression.
4. Investigating the potential use of bupropion in combination with other smoking cessation aids, such as nicotine replacement therapy, to improve quit rates.
5. Exploring the potential use of bupropion in combination with other compounds, such as psychedelics, for the treatment of addiction and other psychiatric disorders.
In conclusion, N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide, or bupropion, is a well-studied compound that has a number of potential applications in the treatment of psychiatric disorders and addiction. While there are some limitations to using bupropion in lab experiments, it remains a valuable tool for researchers in a variety of fields. There are also a number of potential future directions for research on bupropion, which could lead to new treatments for a variety of conditions.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide involves the reaction of 3-chlorophenylacetic acid with 4-methoxy-3-methylbenzaldehyde in the presence of sodium cyanoborohydride and acetic anhydride. The resulting intermediate is then reacted with 1-bromo-2-butene in the presence of potassium carbonate and DMF to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been extensively studied for its antidepressant and smoking cessation properties. It has been shown to be effective in treating major depressive disorder, seasonal affective disorder, and bipolar disorder. It has also been used as an aid to quit smoking, with studies showing that it can double the chances of quitting smoking compared to placebo.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-13-11-14(9-10-17(13)22-2)5-3-8-18(21)20-16-7-4-6-15(19)12-16/h4,6-7,9-12H,3,5,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQQIKSUZGNYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5699563.png)
![5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5699568.png)
![N-allyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5699570.png)
![2-{[2-chloro-6-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5699578.png)
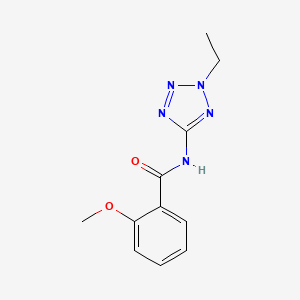
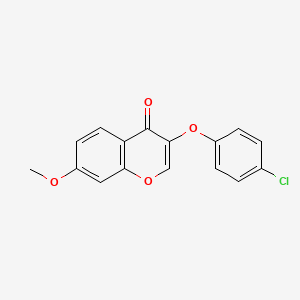
![5-bromo-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-2-furohydrazide](/img/structure/B5699605.png)
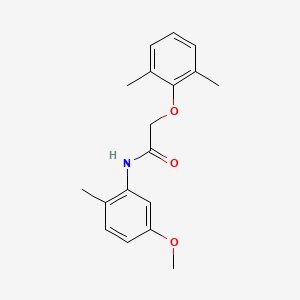
![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5699614.png)
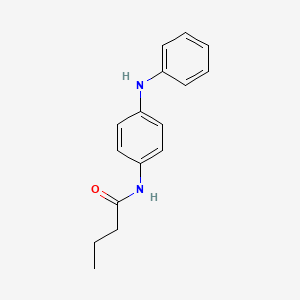
![1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5699627.png)
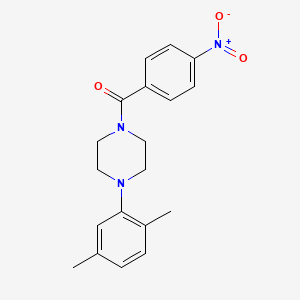
![2-cyano-3-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propenethioamide](/img/structure/B5699639.png)
![[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5699651.png)